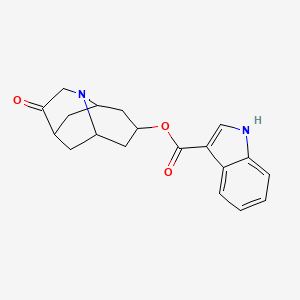
Anzemet
Cat. No. B8814610
Key on ui cas rn:
139014-62-3
M. Wt: 324.4 g/mol
InChI Key: UKTAZPQNNNJVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07745628B2
Procedure details


A mixture of 3.1 gr (8.1 mmol) of 5-(1H-Indole-3-carbonyloxy)-10-oxo-8-aza-tricyclo[5.3.1.03,8]undecane-9-carboxylic acid methyl ester and LiCl (0.69 gr, 16.23 mmol) in dimethylformamide (90 mL) is heated to 140° C. Once 4 hours have elapsed, and after checking by thin-layer chromatography (AcOEt/MeOH 9:1) that the reaction has been completed, the mixture is left to cool. Volatile substances are evaporated at low pressure and the residue is dissolved in dichloromethane (150 mL). This is washed with a saturated aqueous solution of NaCl (70 mL), and the organic phase is dried over magnesium sulphate and evaporated, to provide crude 1H-Indole-3-carboxylic acid 10-oxo-8-aza-tricyclo[5.3.1.03,8]undec-5-yl ester as a solid (2.18 gr, 83%).
Name
5-(1H-Indole-3-carbonyloxy)-10-oxo-8-aza-tricyclo[5.3.1.03,8]undecane-9-carboxylic acid methyl ester
Quantity
3.1 g
Type
reactant
Reaction Step One



Name
AcOEt MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
COC([CH:5]1[C:14](=[O:15])[CH:13]2[CH2:16][CH:7]3[CH2:8][CH:9]([O:17][C:18]([C:20]4[C:28]5[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=5)[NH:22][CH:21]=4)=[O:19])[CH2:10][CH:11]([CH2:12]2)[N:6]13)=O.[Li+].[Cl-].CCOC(C)=O.CO>CN(C)C=O>[O:15]=[C:14]1[CH:13]2[CH2:16][CH:7]3[CH2:8][CH:9]([O:17][C:18]([C:20]4[C:28]5[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=5)[NH:22][CH:21]=4)=[O:19])[CH2:10][CH:11]([CH2:12]2)[N:6]3[CH2:5]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
5-(1H-Indole-3-carbonyloxy)-10-oxo-8-aza-tricyclo[5.3.1.03,8]undecane-9-carboxylic acid methyl ester
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1N2C3CC(CC2CC(C1=O)C3)OC(=O)C3=CNC1=CC=CC=C31
|
|
Name
|
|
|
Quantity
|
0.69 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[Cl-]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
AcOEt MeOH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C.CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Once 4 hours
|
|
Duration
|
4 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture is left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Volatile substances are evaporated at low pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in dichloromethane (150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
This is washed with a saturated aqueous solution of NaCl (70 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CN2C3CC(CC2CC1C3)OC(=O)C3=CNC1=CC=CC=C31
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.18 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
